

JH-X-119-01 hydrochloride off-target effects on YSK4 and MEK3

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: JH-X-119-01 hydrochloride

Cat. No.: B15602853 Get Quote

Technical Support Center: JH-X-119-01 Hydrochloride

This technical support guide provides information on the known off-target effects of **JH-X-119-01 hydrochloride**, a potent and selective covalent inhibitor of Interleukin-1 Receptor-Associated Kinase 1 (IRAK1), with a specific focus on its interactions with YSK4 and MEK3.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **JH-X-119-01 hydrochloride**?

JH-X-119-01 hydrochloride is a highly potent and selective covalent inhibitor of IRAK1, with an IC50 of approximately 9 nM.[1][2][3][4] It exhibits exceptional kinome selectivity and does not inhibit IRAK4 at concentrations up to 10 μ M.[1][2]

Q2: What are the known off-targets of **JH-X-119-01 hydrochloride**?

Kinome scanning has revealed that JH-X-119-01 exhibits off-target inhibition of two additional kinases: YSK4 (Yeast Sps1/Ste20-related Kinase 4, also known as MAP3K19) and MEK3 (Mitogen-activated protein kinase kinase 3, also known as MAP2K3).[1][2][3][5][6]

Q3: How potent is the inhibition of these off-targets?







A dose-response analysis has determined the IC50 of JH-X-119-01 for YSK4 to be 57 nM.[1][2] [3][6] At the time of the initial publication, a commercially available biochemical assay for MEK3 was not available, so a specific IC50 value for MEK3 has not been reported.[1][3]

Q4: Is the binding of JH-X-119-01 to YSK4 and MEK3 also covalent?

The binding of JH-X-119-01 to YSK4 and MEK3 is likely reversible.[1][3] JH-X-119-01 forms a covalent bond with cysteine residue C302 in IRAK1.[1][3] Sequence alignment analysis indicates that neither YSK4 nor MEK3 possesses a cysteine residue in a comparable location, suggesting a non-covalent, reversible binding mechanism for these off-targets.[1][3]

Q5: Should I be concerned about the off-target effects on YSK4 in my experiments?

The significance of YSK4 inhibition depends on the experimental system. For researchers working with B-cells or most other hematologic cells, the impact may be minimal, as YSK4 expression levels in these cells are generally very low.[1] However, if your research involves cell types with higher YSK4 expression, such as dendritic cells, this off-target effect should be considered when interpreting results.[1]

Q6: What is the signaling role of MEK3?

MEK3 is a dual-specificity protein kinase that is a key component of the p38 MAP kinase pathway.[7] It phosphorylates and activates p38 MAPK in response to cellular stresses and inflammatory cytokines, leading to the regulation of various cellular processes.[7][8]

Data Summary

The following table summarizes the inhibitory potency of **JH-X-119-01 hydrochloride** against its primary target and known off-targets.



Target	Alias	IC50	Binding Type	Notes
IRAK1	-	9 nM	Covalent	Primary Target. [1][2][3]
YSK4	MAP3K19	57 nM	Likely Reversible	Off-target.[1][2] [6]
MEK3	МАР2К3	Not Determined	Likely Reversible	Off-target; biochemical assay was not commercially available for IC50 determination.[1]

Experimental Protocols Protocol: In Vitro Kinase Assay for YSK4 Inhibition

This is a general protocol for determining the IC50 of an inhibitor against YSK4. It is based on radiometric or luminescence-based kinase assay principles.

Materials:

- Recombinant human YSK4/MAP3K19 enzyme[9][10]
- YSK4 substrate (e.g., Myelin Basic Protein, MBP)[9][10]
- JH-X-119-01 hydrochloride
- ATP ([γ-³³P]-ATP for radiometric assay)
- Kinase reaction buffer (e.g., 10mM Tris pH 7.4, 150mM NaCl, 10mM MgCl₂, 0.5mM DTT)
- 96-well or 384-well plates
- Scintillation counter or luminescence plate reader

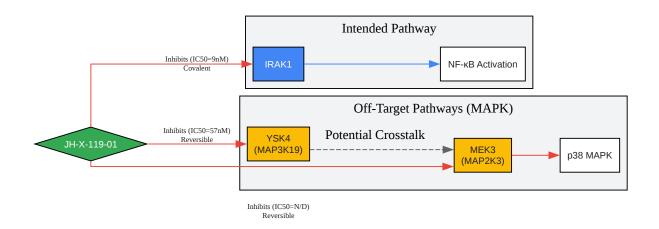


Procedure:

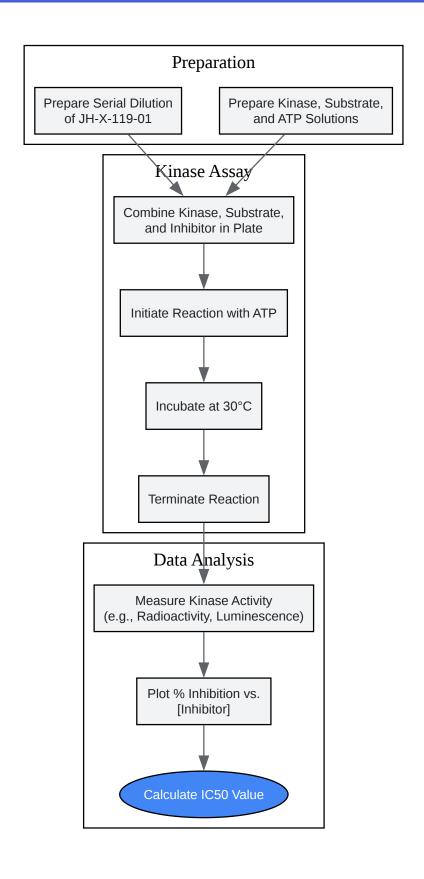
- Compound Preparation: Prepare a serial dilution of **JH-X-119-01 hydrochloride** in the appropriate solvent (e.g., DMSO) and then dilute further in the kinase reaction buffer.
- Reaction Setup: In each well of the plate, add the YSK4 enzyme, the substrate (MBP), and the diluted **JH-X-119-01 hydrochloride** or vehicle control.
- Initiate Reaction: Start the kinase reaction by adding ATP (and [y-33P]-ATP).
- Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 20-30 minutes).[11]
- Terminate Reaction: Stop the reaction. For radiometric assays, this can be done by adding a stop solution (e.g., phosphoric acid) and spotting the mixture onto filter paper.
- Detection:
 - Radiometric: Wash the filter paper to remove unincorporated [γ-³³P]-ATP, and then measure the incorporated radioactivity using a scintillation counter.
 - Luminescence (e.g., ADP-Glo™): Add reagents that convert the ADP product to a luminescent signal, then measure the light output with a plate reader.[10]
- Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Visualizations Signaling Pathway Context









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Discovery of a Selective, Covalent IRAK1 Inhibitor with Antiproliferative Activity in MYD88 Mutated B-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. iwmf.com [iwmf.com]
- 4. JH-X-119-01 | IRAK | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. JH-X-119-01 | IRAK1 inhibitor | Probechem Biochemicals [probechem.com]
- 7. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 8. biorbyt.com [biorbyt.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. YSK4 (MAP3K19) Kinase Enzyme System [promega.sg]
- 11. scbt.com [scbt.com]
- To cite this document: BenchChem. [JH-X-119-01 hydrochloride off-target effects on YSK4 and MEK3]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15602853#jh-x-119-01-hydrochloride-off-target-effects-on-ysk4-and-mek3]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com